molecular formula C15H10N4OS3 B2995298 N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide CAS No. 725707-07-3

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B2995298
CAS No.: 725707-07-3
M. Wt: 358.45
InChI Key: CXJFSCFWACLJIZ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H10N4OS3 and its molecular weight is 358.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS3/c20-13(16-10-5-3-6-11-14(10)19-23-18-11)8-21-15-17-9-4-1-2-7-12(9)22-15/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJFSCFWACLJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide (commonly referred to as compound 1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H10N4OS3
  • Molecular Weight : 358.4611 g/mol
  • CAS Number : 725707-07-3

The compound features a benzothiadiazole core linked to a benzothiazole sulfanyl acetamide moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiadiazole and benzothiazole structures exhibit various biological activities, including:

  • Anticancer : Several studies have demonstrated the cytotoxic effects of benzothiazole derivatives against various cancer cell lines.
  • Antibacterial and Antifungal : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : It acts as an inhibitor for specific kinases involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1 through various mechanisms:

  • Cytotoxicity : Compound 1 exhibited significant cytotoxicity against multiple cancer cell lines. For instance, a derivative with structural similarities showed IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while normal cells exhibited higher IC50 values (38.77–66.22 μM), indicating a favorable safety profile compared to existing treatments like sorafenib .
  • Mechanism of Action :
    • Cell Cycle Arrest : Compound 1 has been shown to induce G2-M and S-phase arrest in the cell cycle, effectively halting cancer cell proliferation.
    • Induction of Apoptosis : Treatment with compound 1 led to a marked increase in apoptotic cells, emphasizing its role in triggering programmed cell death .

Enzyme Inhibition Studies

Compound 1 has demonstrated inhibitory activity against critical kinases involved in cancer signaling pathways:

Enzyme TargetIC50 Value (μM)Comparison with Sorafenib
BRAF0.194Similar
VEGFR-20.071Similar

The binding interactions were characterized through molecular modeling, revealing that compound 1 interacts with key residues in the ATP binding site of BRAF and VEGFR-2, similar to sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 exhibits antimicrobial activity:

  • Antibacterial Effects : Studies have reported that benzothiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antifungal Effects : The compound has also shown potential against fungal pathogens, although specific data on compound 1's antifungal efficacy is limited.

Case Studies and Research Findings

Several case studies have documented the effectiveness of benzothiazole derivatives similar to compound 1:

  • A study indicated that derivatives with modifications on the benzothiazole ring exhibited enhanced anticancer activity against MCF-7 breast cancer cells.
  • Another investigation revealed that compounds with dual inhibitory activity against BRAF and VEGFR pathways could significantly reduce tumor growth in vivo models.

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